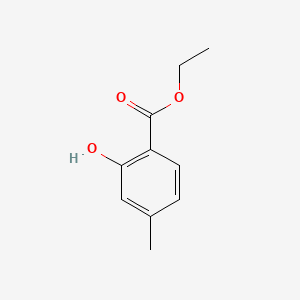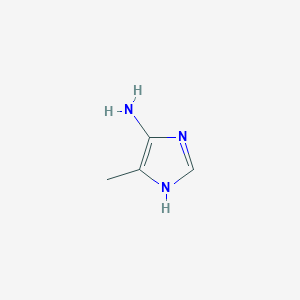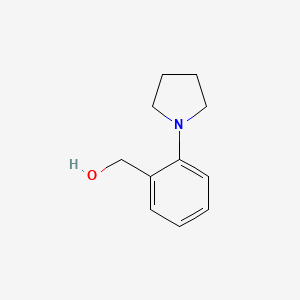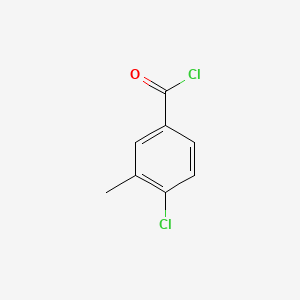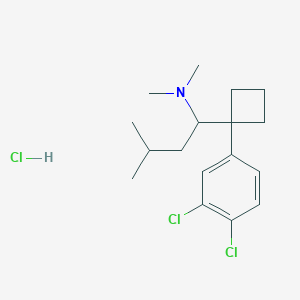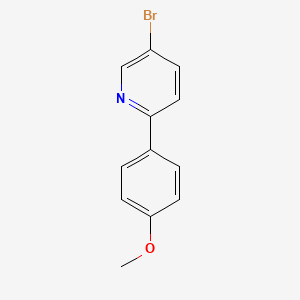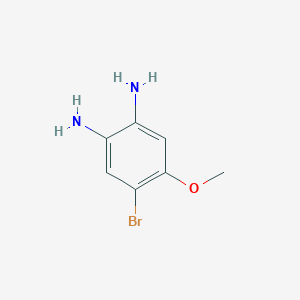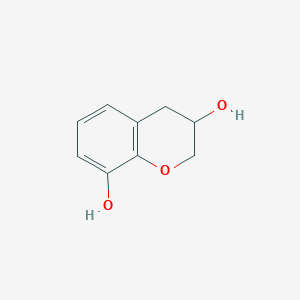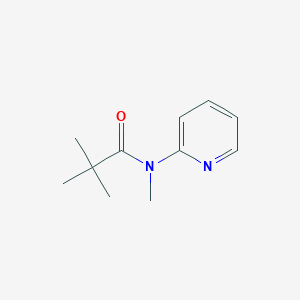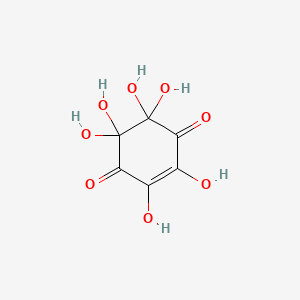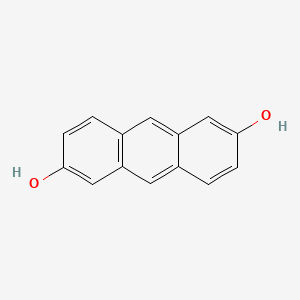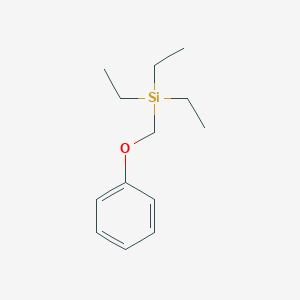
Triethyl(phenoxymethyl)silane
描述
Triethyl(phenoxymethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a phenoxymethyl group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties. The phenoxymethyl group imparts specific reactivity patterns to the molecule, making it valuable in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(phenoxymethyl)silane typically involves the reaction of phenoxymethyl chloride with triethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PhOCH2Cl+Et3SiH→PhOCH2SiEt3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Triethyl(phenoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: The silicon-hydrogen bond in this compound can participate in hydrosilylation reactions, reducing carbonyl compounds to alcohols.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles, leading to the formation of diverse organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding alcohols from carbonyl compounds.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
Triethyl(phenoxymethyl)silane has found applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism by which Triethyl(phenoxymethyl)silane exerts its effects is primarily through the formation of stable silicon-carbon bonds. The silicon atom in the compound can act as a hydride donor in reduction reactions, facilitating the conversion of carbonyl compounds to alcohols. Additionally, the phenoxymethyl group can participate in various chemical transformations, providing a versatile platform for the synthesis of diverse organic compounds.
相似化合物的比较
Similar Compounds
Trimethyl(phenoxymethyl)silane: Similar structure but with three methyl groups instead of ethyl groups.
Triethylsilane: Lacks the phenoxymethyl group, making it less reactive in certain transformations.
Phenoxy(trimethyl)silane: Contains a trimethylsilyl group instead of triethylsilyl, affecting its reactivity and applications.
Uniqueness
Triethyl(phenoxymethyl)silane is unique due to the combination of the triethylsilyl group and the phenoxymethyl group. This combination imparts specific reactivity patterns that are not observed in other similar compounds. The presence of the phenoxymethyl group allows for selective transformations, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
triethyl(phenoxymethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22OSi/c1-4-15(5-2,6-3)12-14-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEARMMPWJEXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502179 | |
| Record name | Triethyl(phenoxymethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58892-22-1 | |
| Record name | Triethyl(phenoxymethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


